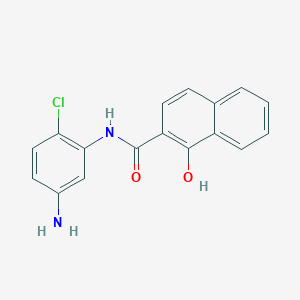
N-(5-Amino-2-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Amino-2-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide is a complex organic compound with a molecular formula of C17H13ClN2O2 This compound is known for its unique structural features, which include an amino group, a chlorophenyl group, and a hydroxynaphthalene carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, 2-chloronitrobenzene, undergoes nitration to form 5-amino-2-chloronitrobenzene.
Reduction: The nitro group in 5-amino-2-chloronitrobenzene is reduced to an amino group using a reducing agent such as tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Coupling Reaction: The resulting 5-amino-2-chloroaniline is then coupled with 1-hydroxynaphthalene-2-carboxylic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of N-(5-Amino-2-chlorophenyl)-1-naphthaldehyde-2-carboxamide.
Reduction: Formation of N-(5-Amino-2-chlorophenyl)-1-hydroxy-2-naphthylamine.
Substitution: Formation of N-(5-Amino-2-methoxyphenyl)-1-hydroxynaphthalene-2-carboxamide.
Scientific Research Applications
N-(5-Amino-2-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(5-Amino-2-chlorophenyl)benzamide: Similar structure but lacks the hydroxynaphthalene moiety.
2-Amino-5-chloro-N-(2-chlorophenyl)benzamide: Contains an additional chlorine atom and a different substitution pattern.
N-(5-Amino-2-chlorophenyl)methanesulfonamide: Contains a methanesulfonamide group instead of the carboxamide group.
Uniqueness
N-(5-Amino-2-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxynaphthalene moiety differentiates it from other similar compounds, providing unique properties for various applications.
Properties
CAS No. |
53411-20-4 |
|---|---|
Molecular Formula |
C17H13ClN2O2 |
Molecular Weight |
312.7 g/mol |
IUPAC Name |
N-(5-amino-2-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C17H13ClN2O2/c18-14-8-6-11(19)9-15(14)20-17(22)13-7-5-10-3-1-2-4-12(10)16(13)21/h1-9,21H,19H2,(H,20,22) |
InChI Key |
NOFGDDYGXYSPQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NC3=C(C=CC(=C3)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















